molecular formula C11H11NO5 B168941 Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate CAS No. 114106-93-3

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate

Cat. No. B168941
CAS RN: 114106-93-3
M. Wt: 237.21 g/mol
InChI Key: QMALDNNWRVBOJW-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that belongs to the class of acrylates and is commonly referred to as MNMA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of MNMA is not well understood. However, it is believed to act as a nucleophile and undergo various chemical reactions with other molecules. The presence of the nitro group in MNMA makes it a potential candidate for reduction reactions, which can lead to the formation of various intermediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNMA are not well studied. However, it has been reported that MNMA can act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. MNMA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using MNMA in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of MNMA in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. MNMA can also be used as a building block for the synthesis of new organic molecules with potential applications in drug discovery and materials science. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively used in scientific research. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.

Synthesis Methods

The synthesis of MNMA involves the reaction between 4-nitrobenzyl alcohol and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNMA. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

MNMA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including polymers, dendrimers, and other organic molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.

properties

IUPAC Name

methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMALDNNWRVBOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463771
Record name methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114106-93-3
Record name methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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